N-(3-methoxypropyl)-1-methylpiperidin-4-amine
Description
N-(3-Methoxypropyl)-1-methylpiperidin-4-amine is a tertiary amine with the molecular formula C₁₀H₂₂N₂O (molecular weight: 186.29 g/mol). Its structure comprises a 1-methylpiperidin-4-amine core linked to a 3-methoxypropyl group via a secondary amine bridge. Key physicochemical properties include:
- SMILES: CN1CCC(CC1)NCCCOC
- InChIKey: HZXTVHVKRLJKAY-UHFFFAOYSA-N
- LogP (estimated): 1.2 (moderate lipophilicity) .
The methoxypropyl side chain introduces polarity, enhancing solubility in polar solvents, while the piperidine ring contributes to basicity (pKa ~9.5).
Properties
IUPAC Name |
N-(3-methoxypropyl)-1-methylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-12-7-4-10(5-8-12)11-6-3-9-13-2/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXTVHVKRLJKAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-1-methylpiperidin-4-amine typically involves the reaction of 3-methoxypropylamine with 1-methylpiperidin-4-one. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The process includes the use of advanced purification techniques such as distillation and crystallization to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-1-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-(3-methoxypropyl)-1-methylpiperidin-4-amine is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(3-Methoxypropyl)piperidine (R3-11)
- Structure : Lacks the 1-methyl and 4-amine groups present in the target compound.
- Activity : Demonstrates selective inhibition of histone methyltransferase G9a, a key epigenetic target. The methoxypropyl group is critical for G9a selectivity, but the absence of the 4-amine moiety reduces dual activity against DNMT1 compared to analogs with R1 substituents .
- Physicochemical Differences: Lower molecular weight (C₉H₁₉NO, 157.25 g/mol) and reduced basicity (pKa ~8.7) due to the absence of the secondary amine.
N-(3-Methoxypropyl)pyridin-2-amine
- Structure : Replaces the piperidine ring with a pyridine ring.
- Synthesis : Synthesized via nucleophilic aromatic amination with 87% yield, using alkali metal hydrides as mediators. The methoxypropyl group facilitates reactivity but may reduce metabolic stability compared to saturated heterocycles .
1-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine
- Structure : Contains a trifluoromethyl benzyl group instead of methoxypropyl.
- Activity : The electron-withdrawing CF₃ group enhances binding to hydrophobic enzyme pockets, likely increasing potency in serotonin or dopamine receptor modulation. However, the benzyl substituent reduces solubility (LogP ~2.8) .
- Synthetic Complexity : Requires multi-step functionalization of the piperidine core, contrasting with the simpler alkylation used for the target compound.
Structural and Functional Analysis
Table 1: Key Comparisons
| Compound | Molecular Formula | Molecular Weight | Key Substituent | Biological Target | LogP |
|---|---|---|---|---|---|
| N-(3-Methoxypropyl)-1-methylpiperidin-4-amine | C₁₀H₂₂N₂O | 186.29 | 3-Methoxypropylamine | Epigenetic enzymes (inferred) | 1.2 |
| 1-(3-Methoxypropyl)piperidine (R3-11) | C₉H₁₉NO | 157.25 | 3-Methoxypropyl | G9a | 1.0 |
| N-(3-Methoxypropyl)pyridin-2-amine | C₉H₁₄N₂O | 166.22 | 3-Methoxypropylamine | Coordination chemistry | 0.8 |
| 1-Methyl-N-(3-(trifluoromethyl)benzyl)piperidin-4-amine | C₁₄H₁₉F₃N₂ | 272.31 | Trifluoromethylbenzyl | Neurotransmitter receptors | 2.8 |
Key Findings:
Substituent-Driven Selectivity : The methoxypropyl group enhances solubility and polar interactions, favoring epigenetic targets (e.g., G9a). Trifluoromethyl or aromatic groups prioritize hydrophobic targets .
Synthetic Accessibility : The target compound’s synthesis likely involves straightforward alkylation of 1-methylpiperidin-4-amine, contrasting with the palladium-catalyzed cross-coupling required for pyridine analogs .
Dual Activity Potential: Piperidine derivatives with both R1 (e.g., dimethylamino) and R3 (methoxypropyl) substituents show synergistic inhibition of G9a and DNMT1, but the target compound’s mono-substituted structure may limit this .
Biological Activity
N-(3-methoxypropyl)-1-methylpiperidin-4-amine, also known as N-(3-methoxypropyl)-N-methylpiperidin-4-amine, is a chemical compound with the molecular formula C10H22N2O and a molecular weight of approximately 186.3 g/mol. This compound features a piperidine ring that is substituted with a methoxypropyl group and a methyl group at the nitrogen atom, leading to unique interactions with biological systems. Its potential therapeutic applications are being explored, particularly in the fields of neurodegenerative diseases and cancer treatment due to its diverse biological activities.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including receptors and enzymes. The compound modulates their activity through specific binding, which can lead to therapeutic effects in different biological contexts. For example, it may influence pathways related to neurotransmission and neuroprotection, making it a candidate for addressing conditions such as Alzheimer's disease and Parkinson's disease .
Therapeutic Applications
Research indicates that this compound may possess the following therapeutic properties:
- Neuroprotective Effects : Potential in treating neurodegenerative diseases by modulating nitric oxide synthase (nNOS) activity, which is implicated in neuronal communication and neuroinflammation .
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, possibly through mechanisms involving apoptosis and cell cycle regulation .
- CNS Penetration : The compound's structure allows for improved blood-brain barrier penetration, enhancing its effectiveness in central nervous system applications .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(3-ethoxypropyl)-1-methylpiperidin-4-amine | C11H24N2O | Ethoxy substitution; potential different activity |
| 1-(3-Methoxypropyl)piperidin-4-amine | C10H21N2O | Lacks methyl substitution on nitrogen |
| N-(2-propoxyethyl)-1-methylpiperidin-4-amine | C11H24N2O | Propoxy substitution; variations in activity |
Uniqueness : The combination of methoxy and propyl groups in this compound contributes to its distinct pharmacological profile compared to similar compounds. Its specific interactions with biological targets may offer advantages in therapeutic applications.
Neurodegenerative Disease Research
A study focusing on the inhibition of nNOS highlighted the potential of piperidine derivatives in treating neurodegenerative disorders. The findings suggest that compounds like this compound could reduce neuronal damage associated with excessive nitric oxide production, thereby providing a protective effect against neurodegeneration .
Cancer Treatment Studies
Recent investigations into piperidine derivatives have shown promising results in inhibiting cancer cell growth. For instance, compounds structurally related to this compound have demonstrated efficacy against various cancer types by inducing apoptosis and inhibiting key signaling pathways involved in tumor progression .
Q & A
Q. What are the established synthetic routes for N-(3-methoxypropyl)-1-methylpiperidin-4-amine, and what analytical techniques are critical for confirming its structural integrity?
- Methodological Answer : The synthesis typically involves alkylation or reductive amination. For example:
- Alkylation : React 1-methylpiperidin-4-amine with 3-methoxypropyl bromide under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent like DMSO or DMF at 35–60°C for 24–48 hours .
- Reductive Amination : Combine 1-methylpiperidin-4-one with 3-methoxypropylamine in the presence of a reducing agent (e.g., NaBH₃CN) in methanol or ethanol .
Characterization : - NMR Spectroscopy : Key for confirming substituent positions (e.g., δ 2.8–3.2 ppm for piperidine protons, δ 3.3–3.5 ppm for methoxy groups) .
- HRMS (ESI) : Validate molecular weight (e.g., m/z 215 [M+H]+ for similar compounds) .
- Chromatography : Flash chromatography (n-pentane/ethyl acetate) or HPLC to ensure purity (>95%) .
Q. How should researchers handle safety and stability considerations when working with this compound in laboratory settings?
- Methodological Answer :
- Safety Protocols :
- PPE : Use P95 respirators, nitrile gloves, and safety goggles to prevent inhalation, skin contact, or eye exposure .
- Ventilation : Work in a fume hood to mitigate vapor exposure (vapor pressure ~20 mmHg at 30°C for related compounds) .
- Stability :
- Store in airtight containers at 2–8°C to prevent degradation. Avoid incompatible materials (e.g., strong oxidizers) .
- Monitor pH and temperature during experiments; acidic conditions may protonate the amine, altering reactivity .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions in spectroscopic data (e.g., NMR chemical shifts) observed during the characterization of this compound synthesized via different routes?
- Methodological Answer :
- Comparative Analysis : Run NMR under identical conditions (solvent, concentration, temperature) for all batches. Use deuterated solvents (e.g., CDCl₃) for consistency .
- Purity Assessment : Perform HPLC or GC-MS to identify impurities (e.g., unreacted starting materials or byproducts like N-oxide derivatives) .
- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping proton signals in complex spectra .
Q. How can environmental factors such as ionic additives (e.g., LiCl) influence the physicochemical behavior of this compound in polymer-gel dosimetry applications, and what experimental controls are necessary?
- Methodological Answer :
- Mechanistic Insight : LiCl enhances ionic strength, potentially stabilizing charge-transfer interactions in polymer matrices. This improves dose-response linearity in radiotherapy dosimeters .
- Controls :
- Concentration Gradients : Test LiCl at 0.1–1.0 M to optimize performance.
- Temperature Calibration : Maintain consistent thermal conditions (e.g., 25°C) to avoid gel contraction/expansion artifacts .
Q. In multi-component catalytic reactions involving this compound, what mechanistic insights can be derived from variations in catalyst systems (e.g., copper vs. palladium) on reaction efficiency and product distribution?
- Methodological Answer :
- Copper Catalysis : Cu(I) (e.g., CuBr) promotes Ullmann-type couplings, enabling C–N bond formation with moderate yields (40–60%) but requires inert atmospheres .
- Palladium Catalysis : Pd(PPh₃)₄ may improve efficiency in cross-couplings (e.g., Suzuki-Miyaura) but risks β-hydride elimination in amine-containing substrates .
- Optimization : Screen ligands (e.g., BINAP for Pd) and solvents (e.g., DMF for Cu) to balance reactivity and selectivity .
Data Contradiction Analysis
- Case Study : Conflicting melting points (e.g., 104–107°C vs. 110–115°C) in different batches may arise from polymorphism or residual solvents. Mitigate via recrystallization (ethyl acetate/hexane) and differential scanning calorimetry (DSC) .
Methodological Tables
| Synthetic Route | Yield | Key Conditions | Reference |
|---|---|---|---|
| Alkylation (Cs₂CO₃/DMSO) | 17–20% | 35°C, 48 hours | |
| Reductive Amination | 30–40% | NaBH₃CN, MeOH, RT, 12 hours |
| Environmental Factor | Impact on Dosimetry | Optimal Range |
|---|---|---|
| LiCl Concentration | Enhances dose-response linearity | 0.5–0.8 M |
| Temperature | Affects gel swelling | 20–25°C |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
